molecular formula C11H16N2O4S B11808270 2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)aceticacid

2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)aceticacid

Cat. No.: B11808270
M. Wt: 272.32 g/mol
InChI Key: BCWXNWHALMNTCE-UHFFFAOYSA-N
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Description

2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)acetic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the thiazole ring and subsequent acylation. One common method involves the reaction of tert-butyl dicarbonate with the corresponding amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thiazole ring can be formed through cyclization reactions involving appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, various substituted derivatives, and oxidized forms of the compound.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)-4-methylthiazol-5-yl)acetic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

2-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)18-9(12-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16)

InChI Key

BCWXNWHALMNTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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